molecular formula C11H14N2O B3268909 3-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 500024-50-0

3-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No.: B3268909
CAS No.: 500024-50-0
M. Wt: 190.24 g/mol
InChI Key: OOORMPRSIIQSGG-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]benzonitrile is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is characterized by the presence of a benzonitrile group substituted with a 2-(dimethylamino)ethoxy group at the third position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]benzonitrile is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The benzonitrile group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Diethylamino)ethoxy]benzonitrile
  • 3-[2-(Dimethylamino)propoxy]benzonitrile
  • 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Uniqueness

3-[2-(Dimethylamino)ethoxy]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORMPRSIIQSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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